2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the triazole and benzyl groups. The final steps involve the addition of the nitrobenzoyl and diethyl ester groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl and triazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a drug candidate. The presence of the triazole ring and nitrobenzoyl group suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s potential as an antimicrobial or anticancer agent could be investigated. Its structural complexity allows for interactions with various biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzoyl group are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structural complexity sets it apart from simpler analogs, providing opportunities for unique interactions with molecular targets.
Biological Activity
The compound 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of thiophene derivatives and triazole moieties. The general synthetic route includes:
- Formation of Thiophene Derivatives : Starting from commercially available thiophene-2,4-dicarboxylic acid derivatives.
- Triazole Synthesis : Utilizing 1,2,4-triazole derivatives through cyclization reactions.
- Amidation and Functionalization : Incorporating various functional groups such as benzyl and nitrophenyl to enhance biological activity.
Biological Activity
The biological activity of the compound is primarily assessed through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.
Anticancer Activity
Research has shown promising anticancer effects:
- Cell Proliferation Inhibition : In vitro assays using cancer cell lines such as HeLa and MCF-7 revealed that the compound can inhibit cell proliferation with IC50 values around 20 µM.
The proposed mechanisms through which this compound exerts its biological effects include:
- PPARγ Activation : Some derivatives are believed to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key observations include:
Structural Modification | Effect on Activity |
---|---|
Substitution at the 5-position of triazole | Enhanced potency against target cells |
Variation in alkyl chain length | Influences solubility and bioavailability |
Presence of nitro group | Correlates with increased anticancer activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antiparasitic Activity : A study evaluated the compound against Leishmania species, showing moderate activity with an IC50 value of 91.1 ± 1.06 µM .
- Cytotoxicity Assessment : Comparative studies indicated that while the compound exhibits anticancer properties, it maintains a favorable safety profile with minimal cytotoxic effects on normal cells.
Properties
IUPAC Name |
diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O8S2/c1-6-45-30(41)25-19(4)26(31(42)46-7-2)48-29(25)34-27(39)20(5)47-32-36-35-24(37(32)17-21-11-9-8-10-12-21)16-33-28(40)22-14-13-18(3)23(15-22)38(43)44/h8-15,20H,6-7,16-17H2,1-5H3,(H,33,40)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXLABIYKISRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.